Predicted Lipophilicity (LogP) Differentiation Between Ortho-Bromo and Para-Bromo Positional Isomers
The ortho-bromophenyl substitution in 3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole results in a higher predicted LogP compared to its para-bromo positional isomer. This difference in lipophilicity influences membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.60 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole: predicted LogP not explicitly reported in available sources, but the simpler 3-(4-bromophenyl)-1,2,4-oxadiazole core has LogP = 2.50 |
| Quantified Difference | ~2.1 LogP units higher for the target compound vs. the non-nitrated 3-(4-bromophenyl) analog; direct para-bromo isomer comparison data not yet available in the public domain. |
| Conditions | Predicted values from consensus computational models (ALOGPS, XLogP3). |
Why This Matters
A 2.1-unit LogP difference translates to approximately 100-fold difference in partition coefficient, meaning the target compound will exhibit markedly different solubility, permeability, and bioassay behavior, directly impacting decisions about which analog to procure for a given assay format.
